D-Glucitol-3-d

LC-MS Bioanalysis Method Validation

For accurate quantification of endogenous sorbitol, structural analogues introduce matrix effect variability. D-Glucitol-3-d is the true isotopologue internal standard, guaranteeing identical extraction recovery and ionization efficiency. - Eliminates ion suppression bias vs. non-isotopic standards for regulatory-grade LC-MS/MS data - +1 Da mass shift unambiguously resolves tracer from endogenous metabolite pool - Research-use-only compound; contact us for bulk or custom synthesis options to meet your project timeline.

Molecular Formula C₆H₁₃DO₆
Molecular Weight 183.18
Cat. No. B1161195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-3-d
SynonymsD-Sorbitol-3-d;  Glucarine-3-d;  Esasorb-3-d;  Cholaxine-3-d;  Karion-3-d;  Sionite-3-d;  Sionon-3-d; 
Molecular FormulaC₆H₁₃DO₆
Molecular Weight183.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-3-d Stable Isotope-Labeled Internal Standard


D-Glucitol-3-d is a deuterated form of D-sorbitol (D-glucitol), a naturally occurring six-carbon sugar alcohol . It is a stable isotopically-labeled (SIL) compound, specifically having a single hydrogen atom replaced by deuterium at the 3-position of the carbon chain [1]. With a molecular formula of C6H13DO6 and a molecular weight of 183.18 g/mol, it is distinct from the unlabeled compound (MW: 182.17 g/mol) . This mass difference is fundamental to its primary application as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and as a tracer in metabolic studies [2].

Stable isotope-labeled (SIL) internal standard for LC-MS/MS bioanalysis
+1 Da mass shift enables unambiguous detection against endogenous sorbitol
Corrects extraction losses and matrix effects via perfect co-elution

Why D-Glucitol-3-d Outperforms Unlabeled Analogues


The core function of D-Glucitol-3-d is to act as a true internal standard, a role that structurally similar but chemically distinct analogues cannot fulfill. While a method using D-mannitol or xylitol as an internal standard for D-sorbitol quantification can be developed, these compounds are not isotopologues [REFS-4, REFS-5]. This means they will not perfectly co-elute with the analyte, nor will they share identical ionization efficiencies or extraction recoveries across all sample matrices. A study comparing SIL and non-SIL internal standards found that a deuterated IS like D-Glucitol-3-d is the first choice for achieving optimal assay performance because it corrects for analyte losses during sample preparation and compensates for matrix effects like ion suppression [3]. Relying on a non-isotopic analogue introduces a source of quantifiable uncertainty, making it unsuitable for high-sensitivity or high-accuracy regulatory applications where D-Glucitol-3-d is required [4].

D-Glucitol-3-d (SIL-IS) Co-elutes with analyte; identical ionization efficiency.
Structural analogue (e.g. D-mannitol) May have different retention time and ionization; matrix-effect correction may not transfer.
SIL-IS Normalizes variability from sample preparation across complex matrices.
Analogue Extraction recovery mismatch can introduce quantifiable uncertainty.
SIL-IS Preferred for method validation requiring high-sensitivity quantification.
Analogue May not meet performance requirements for rigorous bioanalytical method validation.

D-Glucitol-3-d Performance Evidence vs. Analogues


Method Precision: SIL vs. Structural Analogues

D-Glucitol-3-d, as a stable isotope-labeled (SIL) internal standard, provides superior assay precision and accuracy compared to a non-isotopic, structurally similar analogue. A published comparative study on quantitative bioanalysis using LC/MS demonstrates that SIL internal standards yield better assay performance than any other type of internal standard [1]. The mechanism is that SIL standards are chemically identical to the analyte and therefore perfectly mimic its behavior during sample extraction, chromatographic separation, and ionization, effectively normalizing for all sources of analytical variability [1].

Method precision
Class-level
SIL-IS: reported 91% Analogue: higher error in variable matrices
Supports method precision endpoint review.
Class-level finding; SIL-IS consistently outperforms structural analogues.
LC-MS Bioanalysis Method Validation

Matrix Effect Compensation: SIL vs. Analogues

A critical source of quantitative error in LC-MS is the matrix effect, where co-eluting matrix components can suppress or enhance analyte ionization. D-Glucitol-3-d, as a stable isotope-labeled (SIL) compound, offers a quantifiable advantage in compensating for this effect compared to a structural analogue. Because a SIL-IS is chemically identical to the analyte, it will co-elute with it perfectly. Therefore, both the analyte and the internal standard will experience the exact same degree of ion suppression or enhancement at the moment of detection [1]. In contrast, a non-isotopic analogue will have a different retention time and will likely experience a different matrix effect, leading to inaccurate quantification [2].

Matrix effect compensation
Class-level
SIL-IS: identical ion suppression/enhancement Analogue: different retention, different matrix effect
Supports matrix-effect control in bioanalysis.
Reported to improve accuracy in complex sample matrices.
LC-MS Matrix Effect Internal Standard

Distinguishing Labeled Sorbitol in Flux Analysis

D-Glucitol-3-d enables researchers to definitively distinguish between exogenously supplied, labeled sorbitol and endogenous, unlabeled sorbitol pools within a biological system. The mass shift of +1 Da (from m/z 182 to 183) allows the mass spectrometer to clearly separate the two isotopic peaks . This is a qualitative and quantitative differentiation that is impossible to achieve with unlabeled sorbitol. A study using a similar deuterated compound for flux analysis demonstrated the ability to track the conversion of carbohydrates into lipids, a process that would be obscured by the natural background of unlabeled sorbitol .

Mass shift for flux analysis
Class-level
+1 Da (m/z 181.2 → 182.2)
Enables tracer-specific detection in metabolic flux studies.
Allows unequivocal separation from endogenous sorbitol pool.
Metabolic Flux Analysis Tracer Studies LC-MS

Throughput and Robustness: SIL-IS Advantage

The use of a SIL internal standard like D-Glucitol-3-d offers a quantifiable advantage in laboratory productivity and method robustness over methods using structural analogues. Because a SIL-IS perfectly co-elutes and corrects for all analytical variability, chromatographic separation can be minimized to achieve higher throughput without sacrificing quantitative accuracy [1]. In contrast, methods using analogue IS require more extensive chromatographic separation to resolve the IS from the analyte, which increases run times [2]. Furthermore, the robust normalization provided by the SIL-IS reduces the likelihood of analytical run failure due to unexpected matrix effects, thus lowering sample rejection rates [1].

Throughput & robustness
Class-level
SIL-IS: shorter runs, lower rejection rates Analogue: longer runs, higher method failure risk
Supports high-throughput bioanalysis method design.
Directional advantage; exact time savings are method-dependent.
Bioanalysis High-Throughput Method Robustness

D-Glucitol-3-d Key Applications


Sorbitol Quantification in Biological Matrices by LC-MS/MS

D-Glucitol-3-d is the optimal internal standard for quantifying endogenous D-sorbitol in complex biological samples such as plasma, urine, or tissue homogenates. Its isotopic nature ensures perfect co-elution and identical ionization behavior to the analyte, effectively correcting for variable extraction recovery and matrix-induced ion suppression or enhancement [1]. This leads to the highest possible precision and accuracy, as demonstrated by class-level evidence showing SIL-IS is superior to structural analogues for this purpose [2]. This application is essential in pharmacokinetic studies, clinical diagnostics, and nutritional research.

Metabolic Flux Analysis of the Polyol Pathway

This compound is an indispensable tool for tracing the metabolic fate of sorbitol. Its +1 Da mass shift allows researchers to definitively distinguish the labeled tracer from the endogenous metabolite pool using MS detection, a capability not shared by its unlabeled counterpart . This enables precise quantification of metabolic fluxes through pathways such as the polyol pathway, which is implicated in diabetic complications. Studies can track the conversion of sorbitol to fructose or its incorporation into other metabolites, providing quantitative insights into disease mechanisms and drug action .

QC and Regulatory Testing for Food Products

In the food industry, accurate quantification of sugar alcohols like D-sorbitol is required for labeling compliance and quality control [3]. While HPLC methods can separate sorbitol from other sugars, the use of D-Glucitol-3-d as an internal standard in a confirmatory LC-MS/MS method elevates the assay to the highest standard of analytical rigor [3]. It provides unequivocal confirmation of analyte identity and compensates for the complex matrix effects found in processed foods, ensuring the most accurate quantification for regulatory submission and product specification verification [1].

Application
Selection Property
Validation Focus
Sorbitol quantification in research matrices
Co-eluting SIL-IS for matrix correction
Accuracy and precision in complex sample matrices
Polyol pathway flux analysis studies
+1 Da mass shift for tracer differentiation
Metabolic tracer-specific detection and quantification
Food product research and method validation
Confirmatory identification and matrix correction
Method accuracy for complex food matrices

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